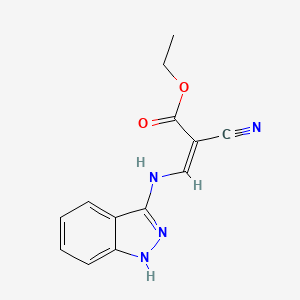

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate

Description

Properties

IUPAC Name |

ethyl (Z)-2-cyano-3-(1H-indazol-3-ylamino)prop-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O2/c1-2-19-13(18)9(7-14)8-15-12-10-5-3-4-6-11(10)16-17-12/h3-6,8H,2H2,1H3,(H2,15,16,17)/b9-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRJCKTVRFLEWSL-HJWRWDBZSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=CNC1=NNC2=CC=CC=C21)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C(=C\NC1=NNC2=CC=CC=C21)/C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Buchwald-Hartwig Amination

Aryl halides or triflates serve as electrophilic partners for coupling with 1H-indazol-3-amine. For example, ethyl 2-cyano-3-bromoacrylate 16 reacts with 1H-indazol-3-amine 12 in the presence of Pd(OAc)₂/Xantphos, Cs₂CO₃, and toluene at 110°C. The reaction achieves C–N bond formation, yielding the target compound:

Limitations and Alternatives

Side reactions such as β-hydride elimination or dehalogenation may reduce yields. Alternatively, Suzuki-Miyaura coupling using boronic ester-functionalized indazoles could circumvent these issues, though this requires pre-functionalization of the indazole core.

Rhodium-Catalyzed C–H Activation

Rhodium(III) catalysts enable direct functionalization of C–H bonds, bypassing pre-halogenation steps. This approach is exemplified in the synthesis of 2H-indazoles via C–H activation/cyclization cascades.

Direct Amination Strategy

Treating ethyl 2-cyanoacrylate 17 with 1H-indazole 18 under RhCl₃ catalysis in the presence of Cu(OAc)₂ and Ag₂CO₃ induces C–H activation at the indazole’s 3-position. The reaction proceeds via a concerted metalation-deprotonation (CMD) mechanism, forming the desired C–N bond:

Solvent and Ligand Effects

Optimal yields are obtained in 1,4-dioxane with AcOH as an additive. Ligands such as Cp*Co(CO)₂ enhance regioselectivity but may complicate purification.

Nucleophilic Addition Reactions

The electrophilic α,β-unsaturated cyanoacrylate moiety readily undergoes nucleophilic attack by amines. This two-step process involves synthesizing ethyl 2-cyanoacrylate 17 followed by reaction with 1H-indazol-3-amine 12 .

Michael Addition Mechanism

In ethanol with triethylamine as a base, the amine 12 attacks the β-carbon of ethyl 2-cyanoacrylate 17 , forming the adduct 19 . Subsequent proton transfer yields the target compound:

Side Reactions and Mitigation

Competitive polymerization of the cyanoacrylate is minimized by using low temperatures (0–5°C) and radical inhibitors like hydroquinone.

Comparative Analysis of Synthetic Methods

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the nitrile group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of primary amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Medicinal Chemistry

Pharmaceutical Development

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate is primarily studied for its potential as a pharmaceutical intermediate. It serves as a precursor in the synthesis of various bioactive compounds, particularly those targeting cancer and inflammatory diseases. The compound's structural features allow for modifications that can enhance its biological activity.

Case Study: Anticancer Activity

Research has demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, a study reported the synthesis of indazole derivatives based on this structure, which showed promising results in inhibiting tumor growth in vitro and in vivo models .

Biological Research

Enzyme Inhibition Studies

The compound has been utilized in studies focusing on enzyme inhibition, particularly regarding protein kinases involved in cancer progression. By inhibiting these enzymes, the compound can potentially halt the proliferation of cancer cells.

Case Study: Kinase Inhibitors

In research involving substituted indazoles, compounds similar to this compound were identified as effective inhibitors of specific protein kinases linked to tumor growth. These findings suggest that modifications to the indazole structure can lead to enhanced therapeutic agents against various cancers .

Industrial Applications

Synthesis of Specialty Chemicals

In industrial settings, this compound is employed as a building block for synthesizing specialty chemicals and agrochemicals. Its versatility allows it to be used in creating compounds with desired functionalities for agricultural applications.

Data Table: Summary of Research Findings

Mechanism of Action

The mechanism of action of Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate involves its interaction with specific molecular targets. The compound can bind to various enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural Comparison

The compound is compared to structurally related acrylates (Table 1):

Key Observations :

- Ethyl acrylate lacks electron-withdrawing groups (e.g., cyano) and heterocycles, resulting in lower electrophilicity and simpler reactivity .

Electronic Properties (DFT Analysis)

Conceptual DFT calculations (e.g., electronegativity, hardness) highlight differences in reactivity:

- Electronegativity (χ): The indazole derivative has higher χ due to the electron-withdrawing cyano and indazole groups, enhancing its affinity for electrophilic reagents .

- Fukui Function (f⁻) : The β-carbon in the indazole compound shows greater nucleophilic character compared to ethyl acrylate, aligning with its use in condensation reactions .

Physical and Chemical Properties

- Solubility: The indazole derivative’s polar groups (cyano, amino) improve solubility in polar aprotic solvents (e.g., DMF) compared to ethyl acrylate, which is more lipophilic .

- Stability: Ethyl acrylate requires inhibition (e.g., hydroquinone) to prevent polymerization, whereas the steric bulk of the indazole moiety may naturally inhibit such reactions in the target compound .

Biological Activity

Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. The indazole moiety within this compound is known for its diverse pharmacological properties, making it a candidate for various therapeutic applications, particularly in cancer treatment and enzyme inhibition.

Chemical Structure and Properties

The compound features a unique structure characterized by the presence of an indazole ring, a cyano group, and an ethyl acrylate moiety. This combination of functional groups contributes to its reactivity and biological activity.

| Component | Description |

|---|---|

| Indazole Ring | Known for biological activity |

| Cyano Group | Enhances reactivity and potential interactions |

| Ethyl Acrylate Moiety | Provides stability and solubility |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The indazole moiety can bind to various enzymes and receptors, modulating their activity. Notably, it may inhibit certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. This mechanism is crucial for its potential use as an anticancer agent.

Biological Activities

- Anticancer Activity :

- Enzyme Inhibition :

- Receptor Binding :

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

-

Study on Antiproliferative Effects :

A study assessed the antiproliferative effects of this compound on A-549 lung cancer cells using the MTT assay. Results indicated a significant reduction in cell viability at concentrations above 25 µM, with an IC50 value determined at approximately 15 µM, showcasing its potency against lung cancer cells . -

Enzyme Inhibition Study :

Another investigation focused on the compound's inhibitory effects on specific kinases involved in tumor growth. The results demonstrated that this compound effectively inhibited kinase activity by over 70% at optimal concentrations, highlighting its potential as a therapeutic agent in oncology .

Comparative Analysis with Similar Compounds

This compound can be compared with other indazole derivatives to understand its unique properties:

| Compound | Structure | Biological Activity |

|---|---|---|

| This compound | Indazole + Cyano + Ethyl Acrylate | Anticancer, Enzyme Inhibition |

| Ethyl 2-cyano-3-(1H-indol-3-yl)acrylate | Indole + Cyano + Ethyl Acrylate | Moderate Anticancer Activity |

| 1H-Indazole-3-carboxylic acid | Indazole | Limited Activity; lacks cyano and ester groups |

Q & A

Q. What are the recommended synthetic routes for Ethyl 2-cyano-3-(1H-indazol-3-ylamino)acrylate, and how can reaction conditions be optimized?

A common method involves condensation reactions under reflux conditions. For example, analogous compounds (e.g., 3-[(2-amino-4-oxo-thiazol-5-ylidene)methyl]-1H-indole derivatives) are synthesized by refluxing 3-formyl-indole precursors with amines in acetic acid, using sodium acetate as a catalyst. Key steps include:

Q. How can the crystal structure of this compound be determined experimentally?

Single-crystal X-ray diffraction (XRD) is the gold standard. For example:

- Data Collection : Use a Bruker SMART CCD diffractometer with graphite-monochromated radiation (Mo-Kα or Cu-Kα). Parameters include φ and ω scans with multi-scan absorption correction .

- Refinement : Employ SHELX software (e.g., SHELXL) for structure solution and refinement. Typical metrics: R-factor < 0.05, Z = 4 for orthorhombic systems .

- Validation : Check for consistency in bond lengths/angles (e.g., C–C bonds ≈ 1.48–1.52 Å) and compare with density functional theory (DFT)-optimized geometries .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Exposure Mitigation : Use fume hoods to avoid inhalation of vapors (common in acrylate derivatives) and wear nitrile gloves to prevent dermal contact .

- Storage : Keep in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the cyano group.

- Waste Disposal : Neutralize acidic byproducts (e.g., acetic acid residues) before disposal .

Advanced Research Questions

Q. How can DFT calculations predict the electronic properties of this compound?

Density functional theory (DFT) frameworks like the Colle-Salvetti correlation-energy functional can model:

- Electron Density Distribution : Calculate local kinetic energy density to identify reactive sites (e.g., cyano group electrophilicity) .

- Frontier Molecular Orbitals : HOMO-LUMO gaps (~3–5 eV for similar acrylates) correlate with charge-transfer behavior. Use B3LYP/6-311+G(d,p) basis sets for accuracy .

- Solvent Effects : Include PCM (Polarizable Continuum Model) to simulate solvent interactions, critical for biological activity studies .

Q. What mechanistic insights explain the compound’s reactivity in electrophilic substitution reactions?

- Nucleophilic Attack : The cyano group activates the α,β-unsaturated ester for nucleophilic additions (e.g., indazole NH attack).

- Kinetic vs. Thermodynamic Control : Bromination/dehydrobromination reactions (as seen in ethyl 3-[indolizin-3-yl]acrylates) can yield unexpected products (e.g., thienoindolizines) under varying temperatures .

- Stereoelectronic Effects : DFT-derived Fukui functions highlight preferential sites for electrophilic attack (e.g., C3 of indazole) .

Q. How should researchers resolve contradictions between experimental and computational data?

- Case Study : If experimental XRD bond lengths deviate from DFT predictions (>0.05 Å), re-evaluate basis sets (e.g., hybrid functionals vs. pure GGA) or include dispersion corrections .

- Error Sources : Check for crystal packing effects (e.g., hydrogen bonding in orthorhombic systems) that DFT gas-phase models may miss .

- Validation : Cross-reference with spectroscopic data (e.g., NMR chemical shifts) to confirm electronic environments .

Q. What strategies are effective for studying biological interactions of this compound?

- Probe Design : Functionalize the acrylate moiety with fluorophores (e.g., pyrrole derivatives) for fluorescence-based assays. Triaminoguanidine-based Schiff base probes can enhance selectivity for biomolecular targets .

- Binding Studies : Use isothermal titration calorimetry (ITC) to quantify interactions with enzymes (e.g., indazole-binding kinases).

- Metabolic Stability : Assess hydrolysis rates in simulated physiological conditions (pH 7.4 buffer, 37°C) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.